
3,4-Dimethoxybenzyl chloride
概要
説明
3,4-Dimethoxybenzyl chloride, also known as 4-(chloromethyl)-1,2-dimethoxybenzene, is a chemical compound with the molecular formula C9H11ClO2 . It is used in the synthesis of various biologically active compounds .
Synthesis Analysis
This compound has been used in the synthesis of (+)-5-(3,4-dimethoxyphenyl)-4-[[N-[(4S)-2-oxo-4-(phenylmethyl)-2-oxazolidinyl]]carbonyl] oxazole and its enantiomer . It has also been used in the preparation of N-(2,5-dibromophenyl)-3,4-dimethoxybenzamide .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two methoxy groups and a chloromethyl group . The exact mass of the molecule is 186.044754 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 50-53°C . The compound has a density of 1.1±0.1 g/cm3 and a molecular weight of 186.64 .科学的研究の応用
1. Use as a Protecting Group in Organic Synthesis
The 3,4-dimethoxybenzyl (DMPM) moiety has been employed as a novel N-protecting group for certain derivatives. For instance, it was used to protect 3,4-diphenyl 1,2-thiazetidine 1,1-dioxide derivatives, showing effective elimination by specific oxidizing agents like 2,3-dichloro 5,6-dicyanobenzoquinone (DDQ) (Grunder-Klotz & Ehrhardt, 1991). Similarly, 3,4-dimethoxybenzyl chloride was used as a protecting group for the 2′-hydroxyl group in oligoribonucleotide synthesis, demonstrating its utility in nucleic acid chemistry (Takaku, Ito, & Imai, 1986).
2. Role in Photochemistry and Photolysis Studies
3,4-Dimethoxybenzyl derivatives have been studied for their photochemical behavior. Investigations into benzyl compounds, including 3,5-dimethoxybenzyl derivatives, provided insights into solvolysis products and mechanisms under various photolysis conditions (Appleton et al., 1977). This is crucial for understanding the reactivity and stability of these compounds under light exposure.
3. Synthesis and Characterization of Complex Molecules
This compound has been instrumental in synthesizing complex organic molecules. For instance, it was used in synthesizing specific pyrido[2,3-d]pyrimidines with potential antitumor activity (Grivsky et al., 1980). Additionally, it played a role in the synthesis of erythronolide, a macrolactone, via macrolactonization under specific acylation conditions (Hikota et al., 1990).
4. Use in Biomimetic Oxidation Studies
The derivative of this compound, veratryl alcohol, has been used in biomimetic oxidation studies. It served as a model compound for lignin substructures, providing valuable insights into the catalytic activity and stability of iron(III) porphyrins and horseradish peroxidase in ionic liquids (Kumar, Jain, & Chauhan, 2007).
5. Exploration in Quantum Chemical Studies
This compound derivatives have been a subject of interest in quantum chemical and X-ray diffraction studies, shedding light on the molecular structure, chemical activity descriptors, and interactions with DNA bases. This comprehensive analysis contributes significantly to the understanding of the molecular behavior of these compounds (Uzun et al., 2020).
Safety and Hazards
3,4-Dimethoxybenzyl chloride is classified as dangerous. It is harmful if swallowed or inhaled, and it causes severe skin burns and eye damage . Contact with water liberates toxic gas . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
作用機序
Target of Action
3,4-Dimethoxybenzyl chloride is primarily used as a protective group for the thiol moiety in the formation of self-assembled monolayers (SAMs) of aromatic thiolates . The primary target of this compound is the thiol group, which plays a crucial role in the formation of these monolayers .
Mode of Action
The 3,4-dimethoxybenzyl group acts as a protective group for the thiol moiety, increasing the solubility and stability of the precursor . During the formation of the monolayer, the protective group is cleaved off, especially at elevated temperatures (60 °C) and in the presence of protons (trifluoroacetic acid) .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the formation of self-assembled monolayers (SAMs) of aromatic thiolates . The protective group increases the solubility and stability of the precursor, facilitating the formation of these monolayers .
Result of Action
The primary result of the action of this compound is the formation of high-quality self-assembled monolayers (SAMs) of aromatic thiolates . These SAMs have the same structure and quality as those obtained from the respective unprotected thiols .
特性
IUPAC Name |
4-(chloromethyl)-1,2-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHJLVMBXXXUFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00223338 | |
| Record name | 4-(Chloromethyl)-1,2-dimethoxy benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00223338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7306-46-9 | |
| Record name | Veratryl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7306-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Chloromethyl)-1,2-dimethoxy benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007306469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Chloromethyl)-1,2-dimethoxy benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00223338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(chloromethyl)-1,2-dimethoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.960 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of 3,4-Dimethoxybenzyl chloride in organic synthesis?
A1: this compound serves as a versatile building block in organic synthesis. It is frequently employed to introduce the 3,4-dimethoxybenzyl protecting group onto various functional groups, such as alcohols and amines. [] This protection strategy is particularly useful in multi-step synthesis, enabling selective manipulation of other reactive sites in complex molecules. []
Q2: Can you provide an example of how this compound has been utilized in the synthesis of natural products?
A2: Researchers have successfully used this compound in the total synthesis of (±)-maytenoquinone, (±)-dispermone, and the proposed structure of dispermol. [] The synthesis involved a series of reactions, including condensation with β-cyclocitral and subsequent transformations to construct the target molecules. This highlights the compound's utility in accessing complex natural product frameworks. []
Q3: How does the structure of this compound relate to its reactivity?
A3: The presence of the benzyl chloride moiety in this compound makes it susceptible to nucleophilic substitution reactions. [] The electron-donating methoxy groups at the 3 and 4 positions on the aromatic ring further enhance the reactivity by increasing the electron density at the benzylic carbon. This facilitates the displacement of the chloride by nucleophiles, enabling the formation of various derivatives. []
Q4: Are there alternative methods for synthesizing 3,4-Dimethoxybenzyl cyanide, a key intermediate derived from this compound?
A4: Yes, 3,4-Dimethoxybenzyl cyanide, often used in the synthesis of isoflavones, can be synthesized from eugenol, a constituent of clove leaf oil. [] The process involves several steps, including methylation of eugenol, isomerization, oxidation, reduction, halogenation, and finally, nitrilization to yield 3,4-Dimethoxybenzyl cyanide. []
Q5: How do macroreticular resins incorporating hydroquinone units, derived from this compound, behave as oxidizing agents?
A5: Macroreticular resins functionalized with hydroquinone units, prepared from this compound, demonstrate redox properties. [] These resins, when in their oxidized form (containing 1,4-benzoquinone units), can effectively oxidize hydrazobenzene. [] This oxidative capability is attributed to the presence of the quinone moiety, which can accept electrons during the reaction. []
Q6: What is the significance of the high selectivity of catechol-containing resins, derived from this compound, for Hg2+ ions?
A6: Macroreticular resins containing catechol units, derived from this compound, exhibit a remarkable selectivity for Hg2+ ions. [] This selectivity suggests potential applications in areas such as water purification and environmental remediation, where the removal of toxic heavy metals like mercury is crucial. [] Further research on the adsorption kinetics and capacity of these resins could pave the way for developing efficient mercury removal technologies. []
Q7: Can this compound be used to synthesize 13C-labeled compounds for research?
A7: Yes, this compound plays a crucial role in synthesizing 13C-labeled verapamil compounds, valuable tools in pharmaceutical research. [] By employing 13C-labeled potassium cyanide in a reaction with this compound, researchers can introduce a 13C atom at specific positions in the verapamil molecule. [] This allows for the tracking and analysis of the drug's metabolic fate and distribution within biological systems using techniques like mass spectrometry. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4S,5R,9S,10R,13R,14S)-14-(Hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-diol](/img/structure/B1208967.png)
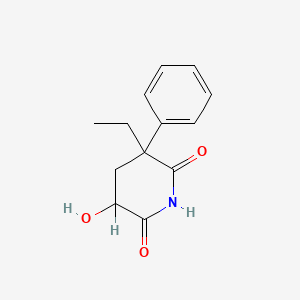
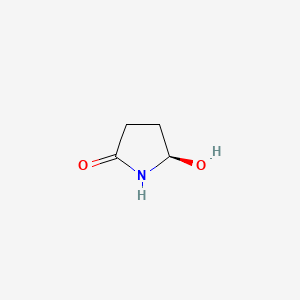
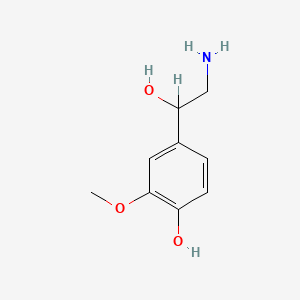
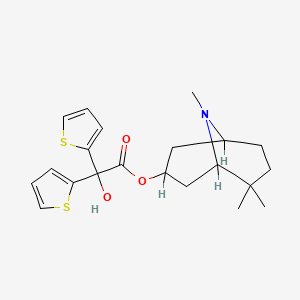
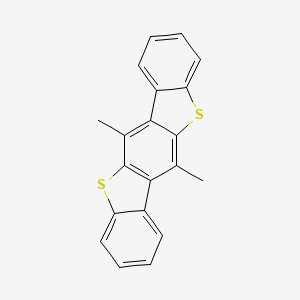
![4-[2-(Hydroxymethyl)pyrimidin-4-YL]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B1208977.png)

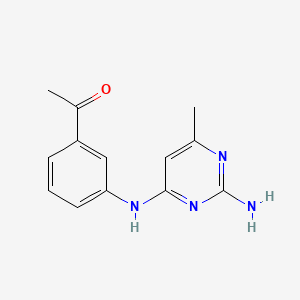
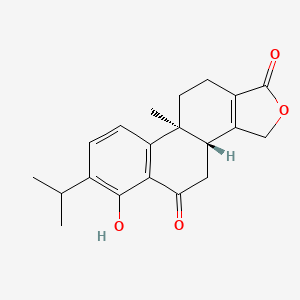
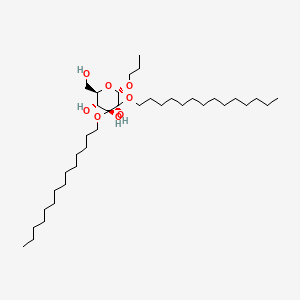
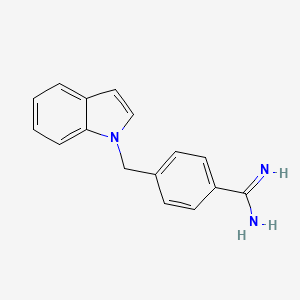
![[18]Annulene](/img/structure/B1208986.png)
